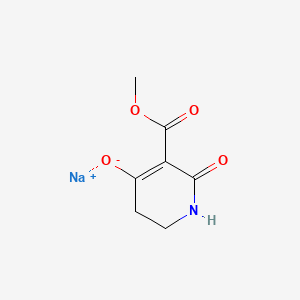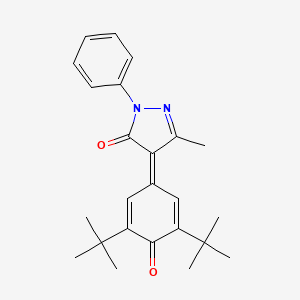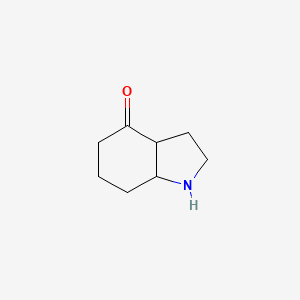
Sakakin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sakakin, also known as orcinol glucoside, is a glycoside compound composed of orcinol and D-glucose. It is primarily found in the young leaves of the plant Cleyera ochnaceae D.C. (Sakaki). The structure of this compound is 3-hydroxy-5-p-D-glucopyranosidoxy-toluene .
Mechanism of Action
- Osteoclastogenesis : It inhibits the formation of osteoclasts, which are cells responsible for bone resorption . By scavenging reactive oxygen species (ROS), it elevates the expression of antioxidant enzymes via the Nrf2/Keap1 pathway.
Mode of Action:
The interaction between “Sakakin” and its targets leads to specific changes:
- ROS Scavenging : By scavenging ROS, “this compound” reduces oxidative stress, which is crucial for preventing senile osteoporosis .
- mTOR Pathway Activation : It inhibits autophagy by activating the mTOR pathway, further contributing to osteoclastogenesis inhibition .
Biochemical Pathways:
The affected pathways include:
- Nrf2/Keap1 Pathway : Activation of this pathway enhances antioxidant enzyme expression, protecting against oxidative damage .
- Autophagy Regulation : “this compound” modulates autophagy through mTOR signaling, impacting osteoclast function .
Pharmacokinetics:
The ADME properties of “this compound” are essential for understanding its bioavailability:
- Absorption : It is absorbed efficiently, especially when administered via optimized fermentation processes .
Result of Action:
The molecular and cellular effects of “this compound” include:
- Bone Health : By inhibiting osteoclastogenesis, it helps maintain bone density and prevents osteoporosis .
Action Environment:
Environmental factors influence “this compound” in the following ways:
Biochemical Analysis
Biochemical Properties
Sakakin interacts with various enzymes and proteins in biochemical reactions. It has been found to facilitate the shift of Mesenchymal Stem Cell (MSC) fate to osteoblast and prevent adipogenesis via the Wnt/β-catenin signaling pathway . This indicates that this compound plays a significant role in cell differentiation and adipogenesis prevention.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been noted for its antidepressant effects . In a study, this compound was found to improve depressive behavior in chronic unpredictable mild stress (CUMS) rats by downregulating Hypothalamic-Pituitary-Adrenal (HPA) axis hyperactivity and increasing Brain-Derived Neurotrophic Factor (BDNF) expression and ERK1/2 phosphorylation in the hippocampus .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to downregulate HPA axis hyperactivity, increase BDNF expression, and enhance ERK1/2 phosphorylation in the hippocampus . These actions suggest that this compound may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound at doses of 5 and 10 mg/kg has been found to increase the number of head-dips in the hole-board test in mice, indicating its anxiolytic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Sakakin can be synthesized through the extraction of the methanol extract of the young leaves of Cleyera ochnaceae D.C. The process involves the following steps:
- Extraction with methanol and removal of the solvent to obtain a yellow powder.
- Further purification by chromatography on silica gel using various solvent systems.
- The residue is dissolved in water and treated with lead acetate, followed by adjustment of pH with concentrated ammonia .
Industrial Production Methods: Industrial production of this compound involves similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and solvent systems ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Sakakin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Sakakin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor compound.
Biology: Exhibits potent antioxidative activities and is used in studies related to oxidative stress.
Medicine: Shows potential as an anxiolytic agent without sedative effects and has been studied for its antidepressant properties in animal models.
Industry: Used in the production of fine chemicals and intermediates
Comparison with Similar Compounds
Sakakin is unique due to its specific glycoside structure and biological activities. Similar compounds include:
Orcinol: A phenolic compound that shares the orcinol moiety with this compound.
Orcinol Monohydrate: Another derivative of orcinol with similar anxiolytic properties.
Other Glycosides: Compounds like salidroside and benzyl glucopyranoside, which also exhibit antioxidative and anxiolytic activities
This compound stands out due to its combined antioxidative, anxiolytic, and antidepressant properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
21082-33-7 |
|---|---|
Molecular Formula |
C13H18O7 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 |
InChI Key |
YTXIGTCAQNODGD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)






![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)






